molecular formula C21H20O7 B2502697 Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 637749-46-3

Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2502697
CAS No.: 637749-46-3
M. Wt: 384.384
InChI Key: ATZAKGNJRREZOT-UHFFFAOYSA-N
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Description

Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:

  • Position 3: An ethyl carboxylate group.
  • Position 2: A 4-methoxyphenyl substituent.
  • Position 5: An (ethoxycarbonyl)oxy functional group.

The ethoxycarbonyloxy group at position 5 introduces both steric bulk and electron-withdrawing properties, while the 4-methoxyphenyl group at position 2 contributes electron-donating effects.

Properties

IUPAC Name

ethyl 5-ethoxycarbonyloxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-25-20(22)18-16-12-15(27-21(23)26-5-2)10-11-17(16)28-19(18)13-6-8-14(24-3)9-7-13/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZAKGNJRREZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)OCC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the Ethoxycarbonyl Group: This can be done using esterification reactions, where the carboxylic acid group is converted into an ester.

    Final Assembly: The final product is obtained by combining the intermediate compounds through condensation reactions.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .

Scientific Research Applications

Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

Ethoxycarbonyloxy vs. Hydrazino/Acyloxy Groups
  • Compound (): Features a 4-methylbenzoyl hydrazino group at position 5. However, the hydrazino group could reduce stability under acidic conditions .
  • Compound (): Contains a pentafluorophenoxy acetoxy group.
  • Compound (): Aliphatic acyloxy groups (propanoyloxy or 2-methylpropanoyloxy) at position 5.
Ethoxycarbonyloxy vs. Halogenated/Hydroxy Groups
  • Compound () : A bromo substituent at position 6 and a 4-fluorophenyl-2-oxoethoxy group at position 5. Bromine increases steric hindrance, while the fluorophenyl group enhances electronegativity, possibly altering reactivity in cross-coupling reactions .
  • Compound () : A hydroxyl group at position 5. This substitution increases acidity (pKa ~10) and hydrogen-bonding capacity, which could enhance interactions with biological targets but reduce stability under oxidative conditions .

Substituent Variations at Position 2

  • Compound (): A methyl group at position 2.
  • Compound () : A 3,4-dimethoxybenzoyloxy group. The additional methoxy group enhances electron donation, which could stabilize charge-transfer complexes compared to the single 4-methoxyphenyl group in the target compound .

Structural and Crystallographic Insights

Crystallographic data for Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () reveal:

  • Crystal System : Triclinic, space group $ P1 $.
  • Bond Lengths: The C≡C triple bond in the pent-2-ynoate moiety measures 1.1939–1.199 Å, typical for sp-hybridized carbons .
  • Molecular Packing : Weak C–H⋯O interactions stabilize the lattice, a feature shared with analogues containing electronegative substituents .

Data Tables

Table 1: Substituent Comparison of Select Analogues

Compound (Evidence ID) Position 5 Substituent Position 2 Substituent Molecular Weight Key Properties
Target Compound Ethoxycarbonyloxy 4-Methoxyphenyl 368.38 g/mol Moderate lipophilicity, EWG at C5
4-Methylbenzoyl hydrazino Phenyl 494.50 g/mol Enhanced H-bonding, lower stability
Pentafluorophenoxy acetoxy Methyl 431.50 g/mol High lipophilicity, strong EWG
Hydroxy 4-Methoxyphenyl 312.32 g/mol High acidity, polar

Biological Activity

Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O5C_{22}H_{22}O_5. Its structure features a benzofuran core with various substituents that may influence its biological activity. The presence of the ethoxycarbonyl and methoxy groups is particularly important for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. A notable study revealed that certain benzofuran derivatives exhibited antiproliferative effects that were markedly higher than standard chemotherapeutic agents like Combretastatin-A4 (CA-4) .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)TBD
Benzofuran derivative AA549 (Lung Cancer)5.0
Benzofuran derivative BHeLa (Cervical Cancer)10.0

Antibacterial and Antifungal Activity

Benzofuran derivatives are also known for their antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For example, studies on related compounds indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC, µg/mL)Reference
This compoundE. coliTBD
Benzofuran derivative CS. aureus15.0
Benzofuran derivative DC. albicans20.0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may disrupt critical cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with target proteins involved in cancer proliferation and microbial resistance mechanisms. These studies suggest that the compound may bind effectively to tubulin, disrupting microtubule formation crucial for cell division .

Case Studies and Experimental Findings

In a recent experimental study, researchers synthesized several derivatives of benzofuran and evaluated their biological activities. The findings indicated that modifications at specific positions on the benzofuran ring could enhance anticancer potency significantly. For instance, a derivative with a methoxy group at position C–6 showed improved activity compared to its unsubstituted counterpart .

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